molecular formula C18H18N4O3S B2461034 1-({[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine CAS No. 727700-82-5

1-({[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine

Cat. No. B2461034
CAS RN: 727700-82-5
M. Wt: 370.43
InChI Key: KGWLRGVGNQTVIG-UHFFFAOYSA-N
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Description

The compound “1-({[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine” is a derivative of 1,3,4-oxadiazole . Oxadiazoles are an important class of heterocyclic compounds, which are derived from furan by the replacement of two methylene groups with two nitrogen atoms . They are known for their broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of oxadiazole derivatives often involves the condensation between appropriately substituted oxadiazolyl-2-thione and other compounds . For example, a series of 3-[(5-substituted-1,3,4-oxadiazol-2-yl-thio)acetyl]-2H-chromen-2-ones were synthesized by the condensation between the appropriately substituted 5-substituted-1,3,4-oxadiazolyl-2-thione and 3-(2-bromoacetyl)-2H-chromen-2-one under reflux in the presence of sodium ethoxide .


Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives, including “1-({[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine”, is characterized by a five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .


Chemical Reactions Analysis

Oxadiazole derivatives have been widely studied due to their broad range of chemical and biological properties . They have become important synthons in the development of new drugs .

Scientific Research Applications

Tuberculostatic Activity

1-({[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine derivatives have been investigated for their potential in treating tuberculosis. The phenylpiperazineacetic hydrazide cyclization product, upon alkylation, yielded derivatives that were tested in vitro for their tuberculostatic activity. The minimum inhibiting concentrations (MIC) observed ranged from 25 to 100 mg/ml, indicating a promising avenue for anti-tuberculosis agents (Foks et al., 2004).

Antituberculosis Agents

Further research into alpha-[5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio]acethydrazide and related compounds, which share a structural resemblance to 1-({[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine, demonstrated in vitro activity against Mycobacterium tuberculosis. This highlights the potential of such compounds in developing new antituberculosis agents (Mir, Siddiqui, & Comrie, 1991).

Synthesis and Biological Activity

The efficient synthesis of 1,3,4-oxadiazoles conjugated to thiophene or furan rings via an ethenyl linker, including compounds structurally related to 1-({[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine, has been reported. These compounds exhibit significant biological activities, further underscoring the versatility and potential of the 1,3,4-oxadiazole scaffold in medicinal chemistry (Kudelko & Jasiak, 2013).

Mechanism of Action

Target of Action

A structurally similar compound,{[5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid, is known to target the protein aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway and plays a crucial role in various physiological processes.

Biochemical Pathways

If it indeed targets aldose reductase, it could potentially influence thepolyol pathway , which is involved in glucose metabolism . The downstream effects of such an interaction would depend on the specific alterations to the target protein’s function.

properties

IUPAC Name

2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c23-16(13-26-18-20-19-17(25-18)15-7-4-12-24-15)22-10-8-21(9-11-22)14-5-2-1-3-6-14/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWLRGVGNQTVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone

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